molecular formula C13H13FN2 B1353485 N1-Benzyl-2-fluorobenzene-1,4-diamine CAS No. 219664-14-9

N1-Benzyl-2-fluorobenzene-1,4-diamine

Cat. No.: B1353485
CAS No.: 219664-14-9
M. Wt: 216.25 g/mol
InChI Key: PMHKMAIPESXDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N1-Benzyl-2-fluorobenzene-1,4-diamine typically involves the following steps:

Chemical Reactions Analysis

N1-Benzyl-2-fluorobenzene-1,4-diamine undergoes various types of chemical reactions, including:

Scientific Research Applications

N1-Benzyl-2-fluorobenzene-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Benzyl-2-fluorobenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

N1-Benzyl-2-fluorobenzene-1,4-diamine can be compared with other similar compounds such as:

    N1-Benzyl-2-chlorobenzene-1,4-diamine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.

    N1-Benzyl-2-bromobenzene-1,4-diamine: The presence of a bromine atom can also influence the compound’s properties and applications.

    N1-Benzyl-2-iodobenzene-1,4-diamine: Iodine substitution can result in unique chemical and biological characteristics.

This compound stands out due to its specific fluorine substitution, which imparts unique properties such as increased stability and reactivity in certain chemical reactions.

Properties

IUPAC Name

1-N-benzyl-2-fluorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHKMAIPESXDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 60 g (243.7 mmol) of the intermediate N-benzyl-2-fluoro-4-nitroaniline (3), 600 mL ethanol was added as a solvent. The resultant mixture was slowly heated to reflux and then 60 mL concentrated hydrochloric acid was added. After the reactant was completely dissolved, 55 g (974.6 mmol) of Fe powder was added in batches within 1 hour. Then, reflux was continued for five hours until the reaction almost completed. The mixture was cooled to room temperature and buffered to pH 8-9 with a saturated Na2CO3. Then, the mixture was filtrated, and the filtrate was evaporated to remove ethanol by rotatory evaporation. The residual water layer was extracted with ethyl acetate, and then the ethyl acetate layer was reversely extracted with 10% diluted hydrochloric acid solution. The ethyl acetate layer was discarded. The acid-water layer was adjusted to be basic with a NaOH solution and then extracted with ethyl acetate. Thus obtained ethyl acetate layer was rotary evaporated and 47 g of dark tan oily substance was obtained with a yield of 89.2%.
[Compound]
Name
intermediate
Quantity
60 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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600 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
Quantity
55 g
Type
catalyst
Reaction Step Five

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